L-xylose
Overview
Description
L-xylose is a monosaccharide of the aldopentose type, which means it contains five carbon atoms and includes an aldehyde functional group . It is a sugar first isolated from wood, hence the name xylose, derived from the Greek word ‘xylon’ meaning 'wood’ . L-xylose is the levorotary form of xylose .
Synthesis Analysis
Chemical synthesis of L-xylose is challenging and yields are typically low . Biotechnological production methods have been explored, with a focus on the biotransformation of xylitol to L-xylose using xylitol 4-dehydrogenase . Another approach involves the use of the enzyme xylose reductase, which is responsible for the reduction of xylose into xylitol .
Molecular Structure Analysis
The molecular structure of L-xylose consists of five carbon atoms, ten hydrogen atoms, and five oxygen atoms . It is a monosaccharide with a linear chain structure and a chemical formula of C5H10O5 .
Chemical Reactions Analysis
L-xylose can be metabolized by various microorganisms through different pathways . One of these is the phosphoketolase pathway, which yields acetate, formate, and ethanol . Another pathway involves the pentose phosphate/glycolytic pathway, which converts xylose to L-lactate .
Physical And Chemical Properties Analysis
L-xylose appears as monoclinic needles or prisms and is colorless . It has a density of 1.525 g/cm3 at 20 °C and a melting point of 144 to 145 °C . It is a white crystalline solid that is soluble in water and has a slightly acidic pH .
Scientific Research Applications
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Xylitol Production
- Field : Food Technology
- Application : Xylose reductase, an enzyme of xylose metabolism, is responsible for the reduction of xylose into xylitol . This enzyme is present in various bacteria, yeasts, molds, and algae .
- Methods : The enzyme is folded into a (β/α) 8 barrel and its substrate specificity is through the C-terminal region . The enzyme uses NADH or NADPH as a coenzyme for the conversion .
- Results : Xylitol has shown remarkable applications in other industrial sectors such as food, biofuels, pharmaceutical, medical, odontological, textiles, and cosmetics .
-
L-xylulose Production
- Field : Applied Microbiology and Biotechnology
- Application : L-xylulose is an intermediate in certain metabolic pathways and is classified as a rare sugar . It shows important physiological effects such as acting as an inhibitor of α-glucosidase and decreasing blood glucose .
- Methods : The biotransformation from xylitol to L-xylulose by xylitol 4-dehydrogenase has been studied intensively .
- Results : L-xylulose can be employed to produce other significant rare sugars, such as L-ribose and L-xylose which contribute to the production of antiviral drugs .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : L-xylose is used in organic synthesis as a chiral building block . It was used for the synthesis of L-ascorbic acid .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Novel L-xylose derivatives have recently been reported to act as inhibitors of urinary glucose reabsorption, which suggests that they may find use in diabetes treatment .
-
Prebiotic Supplements
- Field : Nutrition and Health
- Application : In the pharmaceutical industry, xylose serves as a prebiotic, promoting the growth of beneficial bacteria in the gut and aiding in digestion .
- Methods : It is often used in the production of probiotic supplements and digestive health products .
- Results : The specific results or outcomes obtained are not detailed in the source .
-
Biosynthesis of Chemicals
- Field : Biotechnology
- Application : Xylose is considered to be a promising renewable resource for producing biofuels and chemicals .
- Methods : The bioconversion of xylose includes the uptake and metabolism of xylose by microorganisms . Numerous efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in xylose utilization to develop recombinant microorganisms to produce chemicals from xylose .
- Results : Here we describe a recent advancement focusing on xylose-utilizing pathways, biosynthesis of chemicals from xylose, and engineering strategies used to improve the conversion efficiency of xylose .
-
Biochemical Routes for Uptake and Conversion
- Field : Biotechnology for Biofuels and Bioproducts
- Application : Xylose is a major component of lignocellulose and the second most abundant sugar present in nature . Efficient utilization of xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass .
- Methods : Numerous efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in xylose utilization to relieve glucose inhibition and to develop recombinant microorganisms to produce fuels and chemicals from xylose .
- Results : The bioconversion of xylose includes the uptake and metabolism of xylose by microorganisms .
Safety And Hazards
Future Directions
Efficient utilization of L-xylose is required for the development of economically viable processes to produce biofuels and chemicals from biomass . There is a focus on discovering, characterizing, and engineering the transporters and enzymes involved in L-xylose utilization to develop recombinant microorganisms to produce fuels and chemicals from L-xylose . Further, robust microbial strains with tolerance towards high substrate concentration and toxic compounds are required to be developed for successful exploitation of xylose reductase at an industrial level using agrowaste materials .
properties
IUPAC Name |
(2S,3R,4S)-2,3,4,5-tetrahydroxypentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-WISUUJSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883340 | |
Record name | L-Xylose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-xylose | |
CAS RN |
609-06-3, 25990-60-7 | |
Record name | L-Xylose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xylose, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Xylose | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Xylose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(-)-xylose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Xylose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYLOSE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JW0V2MYA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.